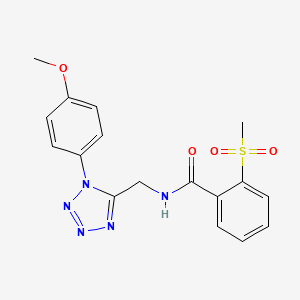

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide, also known as MRS1477, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of tetrazole-based compounds and has been synthesized using a specific method that involves several steps.

科学的研究の応用

Photodynamic Therapy Applications

- A study highlights the synthesis and characterization of new compounds with potential for photodynamic therapy applications. These compounds, including derivatives similar to the chemical structure of interest, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antidiabetic Activity

- A series of compounds were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. Although not directly mentioning N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide, this research contributes to understanding the chemical framework's potential in developing antidiabetic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Molecular Docking and Structure Analysis

- Docking studies and crystal structure analysis of tetrazole derivatives, including compounds with similar sulfonamide functionalities, were conducted to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. This research aids in the design of COX-2 inhibitors with potential therapeutic benefits (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Alzheimer's Disease Treatment

- The development of compounds for selectively inhibiting histone deacetylase 6 (HDAC6) is discussed, with findings indicating potential treatment avenues for Alzheimer's disease. Such research underscores the chemical structure's utility in designing neuroprotective drugs (Lee et al., 2018).

Serotonin Receptor Antagonism

- Research into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides explored their efficacy as potent and selective 5-HT(1B/1D) antagonists, illustrating the compound's relevance in developing treatments for conditions modulated by serotonin receptors (Liao et al., 2000).

Chemokine Receptor Antagonism

- A study on indazole arylsulfonamides as human CCR4 antagonists presents the synthesis and examination of compounds, including those bearing methoxy groups, for their potency as CCR4 antagonists. This highlights the sulfonamide derivatives' potential in treating diseases mediated by the CCR4 pathway (Procopiou et al., 2013).

作用機序

Target of Action

Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

It’s worth noting that tetrazoles can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This property allows them to interact with various biological targets, leading to a wide range of biological properties .

Biochemical Pathways

Tetrazole derivatives are known to affect a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Pharmacokinetics

It’s known that tetrazole derivatives obey all five rules with good bioavailability . This suggests that they are well-absorbed and distributed throughout the body, metabolized efficiently, and excreted appropriately.

Result of Action

Tetrazole derivatives have been shown to exhibit a broad range of biological effects, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Action Environment

It’s worth noting that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action may be influenced by the electrostatic environment within the body.

特性

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S/c1-26-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)27(2,24)25/h3-10H,11H2,1-2H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWYRWOPDQTYEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)

![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)

![N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2392530.png)

![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392533.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2392534.png)

![4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide](/img/structure/B2392535.png)